molecular formula C12H14 B178887 2,4,7-trimethyl-1H-indene CAS No. 144284-76-4

2,4,7-trimethyl-1H-indene

Cat. No. B178887
CAS RN: 144284-76-4
M. Wt: 158.24 g/mol
InChI Key: QUQWJMKRXAQCQH-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-1H-indene is a chemical compound with the molecular formula C12H14 . It falls under the category of heterocyclic organic compounds .


Physical And Chemical Properties Analysis

2,4,7-Trimethyl-1H-indene has a boiling point of 245℃ and a density of 0.974 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Bonding

The phenolic reagents derived from 2,4,7-trimethyl-1H-indene have been utilized in chemical synthesis. Specifically, these compounds, including 2,4,7-trimethyl derivatives, are used to study bonding and stereochemistry. The research has revealed insights into the solid-state structures, solution dynamics, and rotation about indenyl–phenoxy bonds. These studies are foundational in understanding the stereochemistry and bonding of more complex structures, with applications ranging from material sciences to pharmacology (Turner et al., 2003).

Organic Chemistry and Catalysis

Indenes, including those derived from 2,4,7-trimethyl-1H-indene, are central structures in organic chemistry. They have been synthesized through various methods, such as Lewis acid-promoted reactions, with applications in the synthesis of complex organic molecules. These reactions are crucial in the development of new materials and drugs, showcasing the importance of 2,4,7-trimethyl-1H-indene in synthetic chemistry (Yamazaki et al., 2010).

Material Sciences and Photovoltaics

The compound has been identified as a key component in the development of advanced materials, such as in the fabrication of polymer solar cells. Specifically, derivatives of 2,4,7-trimethyl-1H-indene have been used as electron-cascade acceptor materials, improving the efficiency and performance of solar cells. This highlights its potential in renewable energy technologies and the growing field of organic electronics (Cheng et al., 2014).

Catalysis and Synthesis of Complex Molecules

1,2,3-trisubstituted indenes, synthesized from derivatives of 2,4,7-trimethyl-1H-indene, have been used in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the field of catalysis and synthetic chemistry, enabling the creation of complex molecules with potential applications in drug development and material sciences (Tsukamoto et al., 2007).

Safety And Hazards

2,4,7-Trimethyl-1H-indene may cause an allergic skin reaction . It is recommended to avoid contact with skin and eyes, and not to breathe in any mist, vapors, or spray produced by it .

properties

IUPAC Name

2,4,7-trimethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-8-6-11-9(2)4-5-10(3)12(11)7-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQWJMKRXAQCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453752
Record name 2,4,7-trimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-trimethyl-1H-indene

CAS RN

144284-76-4
Record name 2,4,7-trimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10.0 g (125 mmol) of methylcyclopentadiene were first added dropwise at 0° C. to a solution of 6.4 g (280 mmol) of sodium in 100 ml of methanol. This mixture was added dropwise at room temperature to a solution of 13.1 ml (112 mmol) of 2,5-hexanedione in 50 ml of methanol in the course of 1 hour. After the mixture had been stirred at room temperature for 4 hours, it was poured onto ice-water and acidified to pH 2. Hereafter, it was extracted with diethyl ether, dried over Na2SO4 and evaporated. The residue was chromatographed on 600 g of silica gel (long column) with hexane/methylene chloride (20:1). 0.90 g (5 %) of 3,4,7-trimethylindene (21) and 0.4 g (2%) of 2,4,7-trimethylidene (20) were obtained. For the NMR data, see Table 1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

9.06 g of 2,4,7 trimethylindanol (51.4 mmol) were dissolved in 100 ml of toluene in a 250 ml, 2-neck flask equipped with magnetic stirring bar, Dean-Stark separator and bubble condenser. 0.15 g of p-toluenesulphonic acid monohydrate (0.78 mmol, 0.015 eq) were added, and the solution was heated to reflux, distilling the toluene-H2O azeotrope. After about 2 h, the temperature increased toward the boiling point of toluene, and after a few drops of pure toluene distillate, the reaction was stopped by cooling to room temperature and treating the solution with 100 ml of saturated NaHCO3 aqueous solution. The organic phase was extracted with Et2O with the standard procedure, the combined organic phases were washed with H2O and then dried with Na2SO4. After filtration, the solvents were evaporated under reduced pressure to give 7.24 g of an off-white waxy product (yield: 89%).
Quantity
9.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,7-trimethyl-1H-indene
Reactant of Route 2
2,4,7-trimethyl-1H-indene
Reactant of Route 3
2,4,7-trimethyl-1H-indene
Reactant of Route 4
2,4,7-trimethyl-1H-indene
Reactant of Route 5
2,4,7-trimethyl-1H-indene

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